Selective Cytotoxicity in Transformed vs. Normal Fibroblasts
Tunicamycin A1 exhibits selective cytotoxicity against SV40-transformed 3T3 fibroblasts compared to their non-transformed counterparts. At concentrations of 0.1–0.25 µg/mL, A1 caused detachment and death of transformed cells after 1–3 days, while non-transformed 3T3 cells remained almost unaffected [1]. Notably, cytotoxicity against non-transformed cells for other homologs (A2, B1, B2) required at least 5-fold higher doses, highlighting a differential selectivity profile among homologs [1]. Tunicamycin A1 inhibited [3H]mannose incorporation into glycoproteins by 70–75% in transformed cells at 0.01–0.05 µg/mL, whereas glycosylation in non-transformed cells was unaffected at these concentrations [1].
| Evidence Dimension | Selective cytotoxicity and glycosylation inhibition |
|---|---|
| Target Compound Data | A1: 0.1–0.25 µg/mL induces death of SV40-3T3 transformed cells; 70–75% inhibition of [3H]mannose incorporation at 0.01–0.05 µg/mL in transformed cells |
| Comparator Or Baseline | Non-transformed 3T3 cells unaffected at same concentrations; A2, B1, B2 require ≥5-fold higher dose for cytotoxicity in non-transformed cells |
| Quantified Difference | >5-fold selectivity window for A1; 70–75% glycosylation inhibition in transformed vs. 0% in normal cells at low dose |
| Conditions | BALB/3T3 and SV40-transformed 3T3 fibroblasts; [3H]mannose incorporation assay |
Why This Matters
This selectivity profile supports the use of tunicamycin A1 in cancer research models where differential effects on transformed versus normal cells are critical for interpreting results.
- [1] Seiberg M, Duksin D. Selective cytotoxicity of purified homologues of tunicamycin on transformed BALB/3T3 fibroblasts. Cancer Res. 1983;43(2):845-850. View Source
